molecular formula C29H16N4 B1588255 Tetrakis(4-cyanophenyl)methane CAS No. 121706-21-6

Tetrakis(4-cyanophenyl)methane

Cat. No. B1588255
M. Wt: 420.5 g/mol
InChI Key: HXZGMLINTVQVPX-UHFFFAOYSA-N
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Description

Tetrakis(4-cyanophenyl)methane is a chemical compound with the molecular formula C29H16N4 . It has an average mass of 420.464 Da and a monoisotopic mass of 420.137512 Da .


Synthesis Analysis

Tetrakis(4-cyanophenyl)methane can be synthesized by various methods. One such method involves the use of Ni(0) catalyst via Yamamoto type Ullmann cross-coupling reaction . Other self-condensation reactions such as tetrakis(4-phenyl)methane (TPM) building block with alkynyl terminal in oxidative Eglinton coupling reaction, cyano in two-step formation of the s-tetrazine rings can construct PAF-1 relative structures too .


Molecular Structure Analysis

The molecular structure of Tetrakis(4-cyanophenyl)methane is complex, with the molecule forming a 3D network . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving Tetrakis(4-cyanophenyl)methane are diverse. For instance, it can undergo self-condensation by microwave-assisted polymerization or ionothermal method . The reaction conditions, such as solvent, catalyst, functional groups, reaction temperature and time, and monomers’ ratio in co-condensation reaction, all drastically affect the structure of the material .


Physical And Chemical Properties Analysis

Tetrakis(4-cyanophenyl)methane has a molecular formula of C29H16N4, an average mass of 420.464 Da, and a monoisotopic mass of 420.137512 Da .

Scientific Research Applications

Light-Emitting Devices

Tetrakis(4-cyanophenyl)methane derivatives have been synthesized and characterized for their potential use in light-emitting devices. Compounds like tetrakis(4-(5-(3,5-di-tert-butylphenyl)-2-oxadiazolyl)phenyl)methane and others were analyzed using various techniques, showing promising properties for application in organic electronics, particularly in the area of light emission (Yeh et al., 2001).

Molecular Materials and Structural Adaptability

Research on tetrakis(4-nitrophenyl)methane, a related compound, has revealed its significant structural adaptability, forming various inclusion compounds with different solvents. This adaptability and the resulting structures have implications for the development of novel molecular materials (Thaimattam et al., 2001).

Luminescence Properties

Tetrakis(4-methoxyphenyl)methane has been synthesized and studied for its luminescence properties. The compound exhibits strong fluorescence and phosphorescence, making it a candidate for applications in areas requiring luminescent materials (Guieu et al., 2013).

Electronic Properties in Nanomaterials

The synthesis and study of tetrakis[4-(arylpyrimidyl)phenyl]methanes highlight their interesting electronic properties, such as intramolecular exciplex coupling. These properties make them suitable for use in the field of nanotechnology and electronic materials (Zimmermann et al., 2000).

High Energetic Materials

Stable organic azides based on rigid tetrahedral structures like tetrakis(4-iodophenyl)methane and -adamantane have been studied for their potential as high energetic materials. These compounds' rigid and symmetrical structures lend themselves to developments in material sciences and bioconjugations (Schilling & Bräse, 2007).

Diamondoid Architectures

Research on halogen-bonded halides using tetrakis(4-(iodoethynyl)phenyl)methane has led to the development of interpenetrated and densely packed diamondoid architectures. These structures have potential applications in molecular engineering and crystal design (Gunawardana et al., 2018).

Safety And Hazards

While specific safety and hazard information for Tetrakis(4-cyanophenyl)methane is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-[tris(4-cyanophenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H16N4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZGMLINTVQVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20413092
Record name Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(4-cyanophenyl)methane

CAS RN

121706-21-6
Record name Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
KE Maly, T Maris, E Gagnon, JD Wuest - Crystal growth & design, 2006 - ACS Publications
Hexakis(4-cyanophenyl)benzene (1) was crystallized from various solvents, and the structures were determined by X-ray crystallography. In all cases studied, inclusion compounds …
Number of citations: 38 pubs.acs.org
E Demers, T Maris, J Cabana, JH Fournier… - Crystal growth & …, 2005 - ACS Publications
Three tetranitro and three tetracyano derivatives of 9,9‘-spirobifluorene were synthesized and crystallized, and their structures were determined by X-ray crystallography. 2,2‘,7,7‘-…
Number of citations: 32 pubs.acs.org
H Ren, T Ben, E Wang, X **g, M Xue, B Liu… - Chemical …, 2010 - pubs.rsc.org
A novel 3D porous aromatic framework (PAF) based on a tetraphenylmethane block and a triangular triazine ring been designed and synthesized, with 1109 m2 g−1 Langmuir surface …
Number of citations: 234 pubs.rsc.org
S Basavoju, S Aitipamula, GR Desiraju - CrystEngComm, 2004 - repository.ias.ac.in
Dinitro and tetracyano derivatives of tetraphenylmethane (TPM) are identified as new host materials that include THF, water and MeCN. The crystal structures of the host-guest …
Number of citations: 25 repository.ias.ac.in
M Morshedi, NG White - CrystEngComm, 2017 - pubs.rsc.org
A tetrahedral tetra-amidinium compound 14+ was crystallised in the presence of a range of anions (Cl−, Br−, NO3−, oxalate2−) giving a range of interesting solid state structures …
Number of citations: 9 pubs.rsc.org
FQ Liu, TD Tilley - Inorganic Chemistry, 1997 - ACS Publications
The silane tetrakis(4-cyanophenyl)silane (1) was prepared by the reaction of 4-lithiobenzonitrile with silicon tetrachloride at −100 C. This tetrahedral molecular building block crystallizes …
Number of citations: 92 pubs.acs.org
GP Lorenzi, A Manessis, NC Tirelli, V Gramlich - Structural Chemistry, 1997 - Springer
A series of tetrapodal derivatives of tetraphenylmethane were synthesized and characterized. Crystals obtained from tetrakis(4-acetamidophenyl)methane (1c) and from tetrakis[4-(4-…
Number of citations: 6 link.springer.com
TJ Zimmermann, O Freundel… - European Journal of …, 2000 - Wiley Online Library
Tetrakis[4‐(arylpyrimidyl)phenyl]methanes 4 can be readily synthesized by using a highly convergent vinamidinium salt cyclocondensation strategy. The conjugated side‐chains of …
R Sun, X Wang, X Wang, B Tan - … Chemie International Edition, 2022 - Wiley Online Library
The growth of crystalline covalent triazine frameworks (CTFs) is still considered as a great challenge due to the less reversible covalent bonds of triazine linkages. The research studies …
Number of citations: 29 onlinelibrary.wiley.com
Q Liu, Z Tang, M Wu, Z Zhou - Polymer international, 2014 - Wiley Online Library
Conjugated microporous polymers ( CMPs ) are of great interest because these types of materials have high specific surface area and pore diameters less than 2 nm. CMPs have found …
Number of citations: 108 onlinelibrary.wiley.com

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